molecular formula C15H20FNO5S B2573198 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 899734-01-1

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2573198
CAS No.: 899734-01-1
M. Wt: 345.39
InChI Key: GCRAMTCIMNJZFY-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a 1,4-dioxaspiro[4.4]nonane moiety, a scaffold known to act as a protected carbonyl group, which can enhance the metabolic stability and modulate the pharmacokinetic properties of bioactive molecules . The 3-fluoro-4-methoxybenzenesulfonamide group is a key pharmacophore often associated with potent biological activity, particularly in enzyme inhibition. Sulfonamide derivatives are extensively researched for their ability to interact with a wide range of enzymes and receptors, making them valuable probes for biochemical studies. This combination of a spirocyclic ketone protection and a fluorinated sulfonamide vector presents a unique chemical entity for the development of novel therapeutic agents. Potential research applications include investigating new enzyme inhibitors, exploring structure-activity relationships (SAR) in lead optimization campaigns, and developing probes for biological target identification. This product is intended for research and development purposes by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO5S/c1-20-14-5-4-12(8-13(14)16)23(18,19)17-9-11-10-21-15(22-11)6-2-3-7-15/h4-5,8,11,17H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRAMTCIMNJZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C₁₅H₂₀FNO₄S
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 899963-03-2

The structural features include a spirocyclic moiety, which is known to influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in the body. The spiro structure allows for unique binding characteristics, potentially leading to inhibition or modulation of enzyme activity. The sulfonamide group is known for its antibacterial properties, which may also play a role in its biological effects.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial activity. This compound has shown promising results against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC₅₀ (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study published in the Journal of Medicinal Chemistry reported that derivatives of sulfonamides, including this compound, displayed significant antibacterial activity against multi-drug resistant strains of bacteria .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines and found that it induces apoptosis through the activation of caspase pathways .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the binding affinity of this compound to specific protein targets involved in cancer progression and inflammation, providing insights into its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by:

  • Spirocyclic backbone: Compared to linear or monocyclic systems, the 1,4-dioxaspiro[4.4]nonane ring improves steric and electronic stability, as seen in biolubricant applications (e.g., derivatives synthesized from oleic acid in ).
  • Substituent positioning : Fluorine and methoxy groups at positions 3 and 4 on the benzene ring modulate electron-withdrawing/donating effects.
Table 1: Comparison of Key Sulfonamide Derivatives
Compound Name Substituents (Benzene Ring) Spiro/Cyclic System Molecular Weight (g/mol) Notable Applications/Properties
Target Compound 3-fluoro, 4-methoxy 1,4-dioxaspiro[4.4]nonane 376.45 Potential enzyme inhibition, rigidity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide () 4-fluoro, 3-methyl 1,4-dioxaspiro[4.4]nonane ~370 (estimated) Unspecified (likely medicinal chemistry)
8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid () Carboxylic acid ethyl 1,4-dioxaspiro[4.4]nonane 201 (M+H)+ Intermediate in drug synthesis
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-methoxybenzenesulfonamide (, e) 4-methoxy 1,4-diazepane linker 375.49 Anticancer, antimicrobial activity
N-[(2S)-1,4-dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide () 3-nitro 1,4-dioxaspiro[4.4]nonane 349.34 Structural studies, no biological data

Functional Group Impact on Activity

  • Fluorine : Enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) due to its small size and high electronegativity.
  • Methoxy : Improves water solubility but may compete with hydrogen bonding in target interactions.
  • Spirocyclic Backbone : Reduces off-target effects by restricting rotational freedom, as demonstrated in biolubricants ().

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